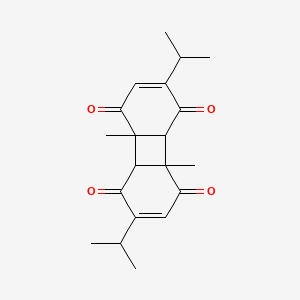

Dithymoquinone

Description

Structure

3D Structure

Properties

CAS No. |

39461-20-6 |

|---|---|

Molecular Formula |

C20H24O4 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

4b,8b-dimethyl-3,7-di(propan-2-yl)-4a,8a-dihydrobiphenylene-1,4,5,8-tetrone |

InChI |

InChI=1S/C20H24O4/c1-9(2)11-7-13(21)19(5)17(15(11)23)20(6)14(22)8-12(10(3)4)16(24)18(19)20/h7-10,17-18H,1-6H3 |

InChI Key |

FPRGRROJPRIHJP-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=O)C2(C(C1=O)C3(C2C(=O)C(=CC3=O)C(C)C)C)C |

Canonical SMILES |

CC(C)C1=CC(=O)C2(C(C1=O)C3(C2C(=O)C(=CC3=O)C(C)C)C)C |

Synonyms |

dithymoquinone |

Origin of Product |

United States |

Foundational & Exploratory

Dithymoquinone: A Technical Guide to Natural Sources and Isolation from Nigella sativa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithymoquinone (DTQ), a dimeric derivative of thymoquinone, is a naturally occurring compound found in a variety of medicinal plants. It, along with its monomeric counterpart thymoquinone (TQ) and the related compound thymohydroquinone (THQ), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of this compound, with a particular focus on its isolation and purification from Nigella sativa L. (black cumin), a primary and well-studied source. The document details experimental protocols, presents quantitative data in a comparative format, and visualizes key processes and pathways to support research and development efforts.

Natural Sources of this compound

This compound is predominantly found in the seeds of Nigella sativa, a member of the Ranunculaceae family.[1] However, phytochemical analyses have identified its presence in other plant species, often alongside thymoquinone and thymohydroquinone. These sources primarily belong to the Lamiaceae, Asteraceae, and Cupressaceae families. The concentration of these quinones can vary significantly depending on the plant species, geographical origin, and cultivation conditions.

A summary of notable plant sources for this compound and related compounds is presented below.

Table 1: Quantitative Content of this compound and Related Compounds in Various Plant Species

| Family | Species | Plant Part | This compound (DTQ) (mg/kg DW) | Thymoquinone (TQ) (mg/kg DW) | Thymohydroquinone (THQ) (mg/kg DW) | Reference |

| Ranunculaceae | Nigella sativa | Seeds | 38 | 1597 - 1881 | 76 - 530 | [2][3] |

| Lamiaceae | Monarda didyma | Aerial Parts | 98 | 1905 | 1811 | [2] |

| Lamiaceae | Monarda media | Aerial Parts | - | - | 2674 | [3] |

| Lamiaceae | Thymus vulgaris | Aerial Parts | - | 143 | 21 | [2] |

| Lamiaceae | Satureja montana | Aerial Parts | - | 152 | 88 | [2] |

| Asteraceae | Eupatorium cannabinum | Aerial Parts | - | Trace (<10) | - | [2] |

| Cupressaceae | Juniperus communis | Berries | - | Trace (<10) | - | [2] |

| DW: Dry Weight. '-' indicates data not reported in the cited source. |

Isolation of this compound from Nigella sativa

The isolation of this compound from Nigella sativa seeds is a multi-step process involving extraction of the seed oil followed by chromatographic purification to separate the various phytochemical constituents. While many studies focus on the more abundant thymoquinone, the protocols can be adapted for the isolation of this compound.

General Workflow for Isolation and Purification

The following diagram illustrates a generalized workflow for the isolation of this compound from Nigella sativa seeds, based on common phytochemical extraction and purification techniques.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key steps in the isolation and purification of this compound.

This protocol describes a common method for obtaining the crude oil from Nigella sativa seeds, which serves as the starting material for this compound isolation.

Materials:

-

Dried Nigella sativa seeds

-

n-Hexane or Methanol (analytical grade)

-

Soxhlet apparatus

-

Heating mantle

-

Rotary evaporator

-

Grinder or mill

Procedure:

-

Grind the dried Nigella sativa seeds into a fine powder.

-

Accurately weigh a known amount of the powdered seeds (e.g., 100 g) and place it in a porous thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with the extraction solvent (e.g., n-hexane, 500 mL).

-

Assemble the Soxhlet apparatus and heat the solvent using a heating mantle to its boiling point.

-

Allow the extraction to proceed for a sufficient duration (e.g., 6-8 hours), or until the solvent in the siphon tube runs clear.

-

After extraction, allow the apparatus to cool down.

-

Remove the round-bottom flask containing the solvent and extracted oil.

-

Concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting viscous, dark oil is the crude Nigella sativa oil.

This protocol outlines the separation of the crude oil into fractions to enrich for this compound.

Materials:

-

Crude Nigella sativa oil

-

Silica gel (for column chromatography, 60-120 mesh)

-

Glass chromatography column

-

Elution solvents: n-Hexane and Ethyl Acetate (analytical grade)

-

Collection tubes or flasks

-

TLC plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp (254 nm)

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve a known amount of the crude Nigella sativa oil in a minimal amount of n-hexane.

-

Load the dissolved oil onto the top of the silica gel column.

-

Begin elution with 100% n-hexane, gradually increasing the polarity by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, etc., v/v n-hexane:ethyl acetate).

-

Collect the eluate in separate fractions of a fixed volume (e.g., 25 mL).

-

Monitor the separation by spotting each fraction on a TLC plate.

-

Develop the TLC plate in a suitable solvent system. A reported system for separating this compound and thymoquinone is carbon tetrachloride:acetone:glacial acetic acid (15.2:3:1), where this compound has an Rf value of approximately 0.5.

-

Visualize the spots under a UV lamp at 254 nm.

-

Identify the fractions containing this compound based on their Rf values compared to a standard (if available) or based on previous literature reports.

-

Pool the fractions that are rich in this compound.

-

Evaporate the solvent from the pooled fractions to obtain an enriched this compound mixture.

For obtaining high-purity this compound, preparative HPLC is a suitable method. While specific protocols for this compound are scarce, methods developed for thymoquinone can be adapted.

Instrumentation and Conditions (Adapted from Thymoquinone Purification):

-

Instrument: Preparative HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: An isocratic or gradient system of methanol and water. A reported mobile phase for the analytical separation of thymoquinone, this compound, and thymol is water:methanol:2-propanol (50:45:5 v/v).[4] This can be adapted for preparative scale.

-

Flow Rate: Adjusted for the preparative column (e.g., 10-20 mL/min).

-

Detection: UV at 254 nm.[4]

-

Sample Preparation: The this compound-enriched fraction from column chromatography is dissolved in the mobile phase and filtered through a 0.45 µm filter.

Procedure:

-

Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Monitor the chromatogram and collect the peak corresponding to this compound based on its retention time, which would be distinct from thymoquinone and other components.

-

Pool the collected fractions containing pure this compound.

-

Evaporate the solvent to obtain the purified compound.

-

The purity of the isolated this compound can be confirmed by analytical HPLC and spectroscopic methods (e.g., NMR, MS).

Signaling Pathways of this compound

The molecular mechanisms and signaling pathways of this compound are not as extensively studied as those of thymoquinone. Much of the current understanding is derived from in-silico molecular docking studies, which suggest potential molecular targets. It is important to note that these are predictive and require experimental validation.

Based on computational analyses, this compound is proposed to interact with key proteins involved in inflammatory and infectious disease processes.

In-silico studies have suggested that this compound may act as a multi-targeting agent, particularly in the context of COVID-19 and its neurological complications. Potential targets identified through molecular docking include:

-

Toll-like receptor 4 (TLR-4): Interaction with TLR-4 suggests a potential role in modulating inflammatory pathways, as TLR-4 is a key receptor in the innate immune system that can trigger inflammatory responses.

-

3C-like protease (3CLpro): This is a crucial enzyme for the replication of coronaviruses, and its inhibition could block viral propagation.

-

Prolyl oligopeptidase (PREP): This enzyme is implicated in neurodegenerative processes, and its inhibition by this compound could be relevant to the neurological symptoms associated with some viral infections.

It is important to reiterate that these are predicted interactions, and further experimental research is necessary to confirm these signaling pathways and elucidate the precise molecular mechanisms of this compound's biological activities.

Conclusion

This compound is a promising phytochemical with potential therapeutic applications. While Nigella sativa is its most well-known source, other plant species also warrant investigation. The isolation of pure this compound requires a combination of extraction and chromatographic techniques. The protocols outlined in this guide provide a framework for researchers to obtain this compound for further study. The exploration of this compound's specific signaling pathways is an emerging area of research, with initial in-silico studies providing a roadmap for future experimental validation. This technical guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating further research into the therapeutic potential of this compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. High performance liquid chromatographic analysis of the pharmacologically active quinones and related compounds in the oil of the black seed (Nigella sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Dithymoquinone in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithymoquinone, a naturally occurring dimer of thymoquinone, is a bioactive compound found in several medicinal plants, most notably Nigella sativa L. (black seed).[1][2] Both thymoquinone and this compound exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties, making them significant targets for research and drug development.[3] This technical guide provides an in-depth exploration of the biosynthesis of this compound, from its monoterpene precursors to the final dimerization step. The pathway primarily involves the well-characterized biosynthesis of thymoquinone, which then serves as the substrate for the formation of this compound.

Core Biosynthesis Pathway: From Geranyl Diphosphate to Thymoquinone

The biosynthesis of thymoquinone, the direct precursor to this compound, originates from the general terpenoid pathway, starting with geranyl diphosphate (GPP). The pathway proceeds through a series of enzymatic reactions, including cyclization, aromatization, and hydroxylation, followed by oxidation.

The key enzymatic steps are:

-

Cyclization of Geranyl Diphosphate (GPP) to γ-Terpinene: The pathway is initiated by the cyclization of the C10 monoterpene precursor, GPP, to form the cyclic monoterpene γ-terpinene. This reaction is catalyzed by the enzyme γ-terpinene synthase .[4]

-

Aromatization of γ-Terpinene to p-Cymene: Following cyclization, γ-terpinene undergoes aromatization to produce p-cymene. This step is catalyzed by γ-terpinene dehydrogenase .[4]

-

Hydroxylation of p-Cymene to Thymol or Carvacrol: The aromatic intermediate, p-cymene, is then hydroxylated to form either thymol or its isomer, carvacrol. This crucial step is catalyzed by a cytochrome P450 monooxygenase , specifically from the CYP71D subfamily.[4]

-

Hydroxylation of Thymol/Carvacrol to Thymohydroquinone: Thymol or carvacrol is further hydroxylated to yield thymohydroquinone. This reaction is catalyzed by another set of cytochrome P450 monooxygenases , belonging to the CYP76S and CYP736A subfamilies.

-

Oxidation of Thymohydroquinone to Thymoquinone: The final step in thymoquinone biosynthesis is the oxidation of thymohydroquinone. An enzyme responsible for this step was isolated from Monarda fistulosa and is believed to be an oxidase.[4]

The Final Step: Formation of this compound via Photodimerization

Current scientific evidence suggests that the conversion of thymoquinone to this compound in plants is not an enzymatically controlled step but rather a non-enzymatic process. This compound is formed through the photodimerization of two thymoquinone molecules.[5][6][7] This reaction is a [2+2] cycloaddition that occurs when thymoquinone is exposed to light.[6]

Caption: Non-enzymatic photodimerization of thymoquinone to this compound.

Quantitative Data

The concentration of thymoquinone and its derivatives can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes representative quantitative data found in the literature.

| Compound | Plant Species | Plant Part | Concentration | Analytical Method | Reference |

| Thymoquinone | Nigella sativa | Seeds | 0.01% - 3.03% w/w | UHPLC-PDA | [8] |

| Thymoquinone | Nigella sativa | Seeds | 0.90% | HPLC | [9] |

| Thymoquinone | Nigella sativa (Ajmer-20 variety) | Seeds | 0.20 ± 0.07% | HPLC | [10] |

| This compound | Nigella sativa | Seeds | Present (qualitative) | TLC |

Experimental Protocols

Extraction of Thymoquinone and this compound from Nigella sativa Seeds

This protocol describes a general procedure for the solvent extraction of thymoquinone and this compound from Nigella sativa seeds for quantitative analysis.

Materials:

-

Nigella sativa seeds

-

Methanol (HPLC grade)

-

n-Hexane (analytical grade)

-

Soxhlet apparatus

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

Procedure:

-

Grind the Nigella sativa seeds into a fine powder.

-

Accurately weigh a known amount of the powdered seeds (e.g., 50 g).

-

Place the powdered seeds in a cellulose thimble and insert it into the Soxhlet extractor.

-

Add a suitable volume of n-hexane (e.g., 250 mL) to the distillation flask.

-

Perform the Soxhlet extraction for a defined period (e.g., 6 hours) at the boiling point of the solvent.[10]

-

After extraction, allow the apparatus to cool down.

-

Concentrate the n-hexane extract using a rotary evaporator under reduced pressure to obtain the crude oil.

-

For HPLC analysis, dissolve a known amount of the crude oil in methanol and filter it through a 0.22 µm syringe filter before injection.[11]

Quantification of Thymoquinone and this compound by HPLC

This protocol provides a general method for the quantitative analysis of thymoquinone and can be adapted for this compound using an appropriate standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Thymoquinone standard

-

This compound standard (if available)

Chromatographic Conditions (Example):

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[11]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.[9]

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of thymoquinone in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with methanol.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Identify the thymoquinone peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of thymoquinone in the sample using the regression equation from the calibration curve. The same procedure can be followed for this compound if a standard is available.

In Vitro Assay for γ-Terpinene Synthase

This protocol outlines a typical in vitro assay to determine the activity of γ-terpinene synthase.

Materials:

-

Purified γ-terpinene synthase enzyme (heterologously expressed and purified).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Geranyl diphosphate (GPP) substrate.

-

Organic solvent for trapping volatile products (e.g., n-hexane or pentane).

-

Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Prepare the reaction mixture in a glass vial by combining the assay buffer and the purified enzyme.

-

Overlay the reaction mixture with a layer of the organic solvent (e.g., 200 µL of n-hexane) to trap the volatile terpene products.

-

Initiate the reaction by adding the substrate, GPP.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Stop the reaction by vortexing to extract the products into the organic layer.

-

Collect the organic layer for GC-MS analysis.

-

Identify and quantify the γ-terpinene produced by comparing its retention time and mass spectrum with an authentic standard.

Visualizations of Pathways and Workflows

Caption: The complete biosynthesis pathway of this compound from GPP.

Caption: General experimental workflows for compound analysis and enzyme characterization.

Conclusion

The biosynthesis of this compound in plants is intrinsically linked to the well-defined pathway of its monomer, thymoquinone. While the enzymatic steps leading to thymoquinone are becoming increasingly understood, the final conversion to this compound appears to be a non-enzymatic, light-dependent process. This guide provides a comprehensive overview of the current knowledge, offering researchers a solid foundation for further investigation into the regulation of this pathway and the potential for metabolic engineering to enhance the production of these valuable bioactive compounds. The provided experimental protocols serve as a starting point for the extraction, quantification, and enzymatic characterization necessary for advancing research in this field.

References

- 1. saudijournals.com [saudijournals.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. A Practical Synthesis and X-ray Crystallographic Analysis of this compound, a Photodimer of Thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. A comprehensive report on GC-MS profiling, FTIR analysis and HPLC quantification of pharmaceutically vital metabolite thymoquinone from Nigella seeds | Plant Science Today [horizonepublishing.com]

- 10. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Quantification of Thymoquinone Extracted from Nigella sativa L. (Ranunculaceae) Seeds and Antibacterial Activity of Its Extracts against Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Dithymoquinone from Thymoquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of dithymoquinone, a dimeric derivative of thymoquinone. This compound has garnered significant interest in the scientific community for its potential therapeutic applications. This document outlines a practical and established method for its synthesis via photodimerization of thymoquinone, detailing the experimental protocol, quantitative data, and characterization methods.

Introduction

This compound is a dimer of thymoquinone, the primary bioactive compound found in the volatile oil of Nigella sativa seeds. The dimerization of thymoquinone can be achieved through photochemical methods, yielding a cyclobutane-containing structure. The most commonly reported and practical approach involves the one-step photoirradiation of thymoquinone, which primarily yields the trans-anti isomer of this compound.[1] This guide focuses on this well-documented synthetic route.

Synthesis of this compound via Photodimerization

The core of the synthesis lies in the [2+2] cycloaddition reaction of two thymoquinone molecules upon exposure to ultraviolet (UV) light. This reaction is typically carried out in a suitable solvent, with acetone being a common choice.

Chemical Reaction

The overall chemical transformation is the dimerization of two molecules of thymoquinone to form one molecule of this compound.

References

Spectroscopic Characterization of Dithymoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithymoquinone (DTQ), a dimeric derivative of thymoquinone, is a compound of significant interest in pharmaceutical research. Found in trace amounts in the essential oil of Nigella sativa seeds, it is more commonly synthesized through the photodimerization of its monomer, thymoquinone.[1][2] The growing body of research on this compound's biological activities, including its potential antiviral, antioxidant, and antifungal properties, necessitates a thorough understanding of its structural and chemical characteristics.[3] This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are presented to facilitate its identification and analysis in a research setting.

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for assigning the chemical environment of each proton and carbon atom.

¹H NMR Data

The proton NMR spectrum of this compound reveals the connectivity and spatial arrangement of hydrogen atoms within the molecule. Key chemical shifts are summarized in Table 1. The assignments are confirmed by two-dimensional COSY analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not explicitly available in search results |

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts for each carbon atom, confirmed by two-dimensional HETCOR analysis, are presented in Table 2.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not explicitly available in search results |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5][6] The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 1610 | C=O (ester and ketone) stretching[7] |

| 1463 | C-H scissoring[7] |

| 1164 | C-O group[7] |

| 1085 | =C-H bending[7] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₄O₄ |

| Molecular Weight | 328.40 g/mol |

| Expected [M]+ or [M+H]+ | Data not explicitly available in search results |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound, based on standard practices for natural products and organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh approximately 10 mg of purified this compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5-mm NMR tube to a final volume of ~700 µL.[8] Ensure the sample is fully dissolved to achieve homogeneity.

-

Instrument Setup : The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz).[8] The instrument should be properly tuned and shimmed to ensure high resolution.

-

¹H NMR Acquisition : A standard proton NMR experiment is conducted. For quantitative analysis (qHNMR), inverse gated ¹³C decoupling using a GARP decoupling scheme can be employed to remove ¹³C satellites.[8]

-

¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for all carbon atoms, simplifying the spectrum.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, two common methods are used:

-

KBr Pellet : A small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal.[5] This method requires minimal sample preparation.

-

-

Instrument Setup : The analysis is performed on an FT-IR spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.

-

Spectrum Acquisition : The sample is placed in the instrument's beam path, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4]

-

Data Analysis : The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique for natural products, which typically produces the protonated molecule [M+H]⁺ or other adducts.[9] Electron impact (EI) ionization can also be used, which may cause fragmentation of the molecule.[10]

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

-

Detection and Data Analysis : The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[10]

Visualizations

Synthesis of this compound

This compound is synthesized via the photodimerization of thymoquinone. This process involves a [2+2] cycloaddition reaction upon exposure to light.

Caption: Synthesis of this compound from Thymoquinone.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a purified compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed understanding of its molecular structure. The data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. A comprehensive analysis using these techniques is crucial for the unambiguous identification and quality control of this compound, paving the way for further investigation into its promising biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Design [web.mit.edu]

- 5. amherst.edu [amherst.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Physical and chemical properties of Dithymoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithymoquinone (DTQ) is a dimeric metabolite derived from thymoquinone (TQ), the primary bioactive constituent of the volatile oil from Nigella sativa L. (black seed). While thymoquinone has been extensively studied for its wide-ranging pharmacological effects, this compound is emerging as a compound of significant interest due to its own distinct biological activities, including cytotoxic, antifungal, and antioxidant properties. Chemically formed through the photodimerization of two thymoquinone molecules, DTQ presents a unique structural and chemical profile that warrants detailed investigation for its potential applications in drug discovery and development. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated molecular pathways.

Physical and Chemical Properties

This compound is typically isolated as pale yellow, needle-like crystals.[1] Its core physical and chemical characteristics are summarized below.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4b,8b-Dimethyl-3,7-di(propan-2-yl)-4a,8a-dihydrobiphenylene-1,4,5,8-tetrone | [1] |

| Molecular Formula | C₂₀H₂₄O₄ | [1] |

| Molar Mass | 328.40 g/mol | [1] |

| Appearance | Pale yellow needle-like crystals | [1] |

| Melting Point | 200.7 °C | [1] |

| Synthesis | Photodimerization of Thymoquinone | [2] |

Note: Some sources may report slight variations in molecular formula and mass, which can arise from different isomeric forms or calculation methods.

Solubility

Data on the specific solubility of this compound is not widely available. However, based on its parent compound, thymoquinone, it is expected to have low aqueous solubility and be soluble in organic solvents. Thymoquinone is soluble in ethanol (~16 mg/ml), DMSO (~14 mg/ml), and dimethyl formamide (DMF) (~16 mg/ml), and is sparingly soluble in aqueous buffers.[3][4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 3.31 | Singlet | Cyclobutyl protons | [1] |

| 2.33 | Septet | Isopropyl CH | [5] |

| 2.05 | Singlet | Olefinic methyl protons | [1] |

| 1.22 | Singlet | Cyclobutyl methyl protons | [1] |

| 1.14 | Doublet | Isopropyl CH₃ | [5] |

| 1.09 | Doublet | Isopropyl CH₃ | [5] |

Table 3: ¹³C NMR Spectral Data of this compound (150 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 198.8 | Carbonyl Carbon (C=O) | [1] |

| 194.1 | Carbonyl Carbon (C=O) | [1] |

| 161.5 | Olefinic Carbon | [1] |

| 134.9 | Olefinic Carbon | [1] |

| 54.8 | Cyclobutyl Carbon | [1] |

| 47.3 | Cyclobutyl Carbon | [1] |

| 27.2 | Isopropyl CH | [1] |

| 21.6 | Isopropyl CH₃ | [1] |

| 21.0 | Olefinic CH₃ | [1] |

| 20.2 | Isopropyl CH₃ | [1] |

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |

| ~2967 | C-H Stretching | Aliphatic groups | [6][7] |

| ~1700-1600 | C=O Stretching | Carbonyl groups | [6][7] |

| ~1650 | C=C Stretching | Alkene | [8] |

Note: FT-IR data for this compound is not explicitly detailed in the search results. The provided data is based on the characteristic absorptions of its parent compound, thymoquinone, and general organic functional groups.

Crystal Structure

The definitive stereochemistry of this compound has been confirmed through single-crystal X-ray diffraction. The analysis revealed that the photodimerization of thymoquinone results in the trans-anti derivative. The crystal structure belongs to the triclinic space group P-1.[1]

Experimental Protocols

Synthesis of this compound via Photodimerization

This protocol describes a practical, one-step synthesis of this compound from thymoquinone.[1][2]

Materials:

-

Thymoquinone (TQ)

-

2-propanol

-

Ethanol

-

Ultra-pure water

-

Light source (e.g., fluorescent lamps)

-

Reaction vessel

-

Centrifuge

-

Lyophilizer

Procedure:

-

Dissolve thymoquinone in a suitable solvent like 2-propanol.

-

Irradiate the solution with a light source. The reaction is a [2+2] cycloaddition.[1] The process can be driven by both visible and UV light.[9]

-

Monitor the reaction for the formation of the this compound product.

-

Once the reaction is complete, induce crystallization of the product. This can be achieved using ethanol.[1]

-

Collect the resulting pale yellow crystals.

-

Wash the crystals with ultra-pure water and cold 2-propanol to remove unreacted thymoquinone and other impurities.

-

Centrifuge the washed crystals to separate them from the wash solution.

-

Lyophilize the product overnight to complete dryness. This process typically yields the trans-anti isomer with a yield of approximately 55%.[1]

Caption: Workflow for the synthesis and purification of this compound.

Cytotoxicity Evaluation using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Caption: Workflow for assessing this compound's cytotoxicity via MTT assay.

Biological Activity and Signaling Pathways

While research into the specific molecular mechanisms of this compound is ongoing, preliminary studies have highlighted its potential in several therapeutic areas. It has demonstrated antioxidant, antifungal, and cytotoxic activities.[14] For instance, one study reported an IC₅₀ value of 275.2 ng/mL for this compound against SARS-CoV-2-infected cells, though it also showed cytotoxicity towards uninfected VERO-E6 cells.[14]

Detailed signaling pathway information for this compound is limited. However, extensive research on its monomer, thymoquinone, provides valuable insights into potential mechanisms. Thymoquinone is known to modulate numerous signaling pathways critical in cancer and inflammation.

Key Pathways Modulated by Thymoquinone (as a reference for this compound):

-

NF-κB Pathway: Thymoquinone inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[15][16][17] This inhibition is a cornerstone of its anti-inflammatory effects.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Thymoquinone has been shown to disrupt this pathway in various cancer cells, leading to apoptosis and inhibition of cell proliferation.[13][18][19]

-

MAPK Pathways (ERK, JNK, p38): Thymoquinone can modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to stress, proliferation, and apoptosis. It can down-regulate proliferation activators like p38 MAPK and affect ERK and JNK signaling.[13][18]

-

JAK/STAT Pathway: Thymoquinone can inactivate the JAK/STAT pathway, particularly STAT3, which is often constitutively active in cancer cells and promotes survival and proliferation.[20]

Given that this compound is a dimer of thymoquinone, it is plausible that it may interact with similar targets, although its larger size and different stereochemistry could lead to distinct binding affinities and downstream effects. Further research is required to elucidate the specific signaling pathways directly modulated by this compound.

Caption: A key anti-inflammatory pathway modulated by Thymoquinone.

Conclusion

This compound, the photodimer of thymoquinone, is a bioactive compound with demonstrated cytotoxic, antioxidant, and antifungal properties. Its distinct physical and chemical characteristics, confirmed by NMR and X-ray crystallography, set it apart from its monomer. While detailed knowledge of its molecular mechanisms is still developing, the established protocols for its synthesis and bioactivity assessment provide a solid foundation for further investigation. Future research should focus on elucidating its specific signaling pathway interactions, expanding solubility and stability studies, and exploring its therapeutic potential in various disease models. This will be critical in determining its viability as a lead compound for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. A Practical Synthesis and X-ray Crystallographic Analysis of this compound, a Photodimer of Thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. emerginginvestigators.org [emerginginvestigators.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Dicle Medical Journal » Submission » Thymoquinone induces apoptosis via targeting the Bax/BAD and Bcl-2 pathway in breast cancer cells [dergipark.org.tr]

- 13. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. The Role of Thymoquinone in Inflammatory Response in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. encyclopedia.pub [encyclopedia.pub]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structures and Properties of Dithymoquinone and Thymoquinone

This technical guide provides a detailed comparison of this compound (DTQ) and its monomeric precursor, thymoquinone (TQ). Sourced from plants like Nigella sativa, these compounds are of significant interest for their diverse biological activities.[1][2] This document outlines their chemical structures, physicochemical properties, synthesis protocols, and their interactions with key cellular signaling pathways.

Chemical Structure: From Monomer to Dimer

Thymoquinone is a monoterpenoid belonging to the benzoquinone class.[3] Its chemical structure is 2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione.[4] this compound is a bioactive dimer of thymoquinone, formed through the joining of two thymoquinone molecules.[4][5] This dimerization results in a more complex, polycyclic structure with a doubled molecular weight.[3][5]

Caption: Dimerization of Thymoquinone to form this compound.

Comparative Physicochemical Data

The structural differences between thymoquinone and this compound give rise to distinct physicochemical properties. The following table summarizes key quantitative data for easy comparison.

| Property | Thymoquinone (TQ) | This compound (DTQ) |

| IUPAC Name | 2-Methyl-5-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione[4] | 4b,8b-Dimethyl-3,7-di(propan-2-yl)-4a,8a-dihydrobiphenylene-1,4,5,8-tetrone[5] |

| Molecular Formula | C₁₀H₁₂O₂[4] | C₂₀H₂₄O₄[5] |

| Molar Mass | 164.204 g·mol⁻¹[4] | 328.408 g·mol⁻¹ |

| Physical State | Crystalline solid[6] | Data not readily available |

| Melting Point | 44-45 °C | Data not readily available |

| Boiling Point | 230-232 °C @ 760 mmHg | Data not readily available |

| Solubility | Soluble in Ethanol (~16 mg/ml), DMSO (~14 mg/ml), DMF (~16 mg/ml). Sparingly soluble in aqueous buffers.[6] | Data not readily available, but expected to have lower aqueous solubility due to increased size and lipophilicity. |

Experimental Protocols: Synthesis of TQ and DTQ

Thymoquinone can be synthesized from the readily available precursor thymol through a multi-step process involving nitrosation, reduction, and oxidation.[7]

Caption: Workflow for the synthesis of Thymoquinone from Thymol.

Methodology: [7]

-

Nitrosothymol Formation: A solution of thymol (100 g) in 95% ethyl alcohol (500 cc) is mixed with concentrated hydrochloric acid (500 cc). The mixture is cooled to 0°C in an ice-salt bath. Commercial sodium nitrite (72 g) is added in small portions with vigorous stirring. The resulting green, pasty mixture is transferred to cold water (8 L), agitated, filtered by suction, and washed with water to yield a light-yellow, fluffy solid nitrosothymol.[7]

-

Aminothymol Formation: The crude, wet nitrosothymol is treated with a mixture of 28% aqueous ammonia (900 cc) and water (1600 cc). The solution is filtered, and hydrogen sulfide gas is passed through it until the brown color disappears and a white precipitate of aminothymol forms. The aminothymol is then filtered and washed with cold water, avoiding contact with air.[7]

-

Thymoquinone Formation and Purification: The wet aminothymol is immediately dissolved in diluted sulfuric acid (110 cc concentrated H₂SO₄ in 4 L water). Sodium nitrite (150 g) is added in portions. The mixture is heated to 60°C on a steam bath for 30 minutes. The resulting solution is subjected to steam distillation. Thymoquinone passes over with the first 3 L of distillate and can be collected.[7]

This compound can be synthesized via a one-step photodimerization of thymoquinone.[8] This method provides a practical route to obtaining the dimer in a good yield.[8]

Methodology: [8]

-

Preparation: A solution of thymoquinone in a suitable solvent (e.g., benzene or toluene) is prepared in a photoreactor vessel.

-

Photoirradiation: The solution is irradiated with a light source (e.g., a medium-pressure mercury lamp) for a specified period (typically several hours). The reaction vessel should be cooled to maintain a constant temperature.

-

Isolation and Purification: After irradiation, the solvent is removed under reduced pressure. The resulting residue contains the this compound product along with unreacted thymoquinone. The product can be purified using column chromatography or recrystallization to yield the pure this compound, typically as the trans-anti isomer.[8] The yield for this synthesis has been reported to be around 55%.[8]

Cellular Signaling Pathways

Thymoquinone has been extensively studied for its ability to modulate multiple intracellular signaling pathways critical in cell survival, proliferation, and inflammation. The mechanisms of this compound are less characterized but are an active area of research.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer. Thymoquinone has been shown to be a potent inhibitor of this pathway.[9][10][11] It downregulates the expression and phosphorylation of key components including PI3K, Akt, and mTOR, while upregulating the tumor suppressor PTEN, which negatively regulates the pathway.[9][11] This inhibition leads to decreased cell proliferation and the induction of apoptosis.[10]

Caption: Thymoquinone inhibits the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK, ERK, and p38 cascades, is crucial for cellular responses to external stimuli and plays a complex role in cell fate. Thymoquinone can induce the phosphorylation of JNK, ERK, and p38 in various cancer cell lines.[12][13][14] This activation is often mediated by the generation of Reactive Oxygen Species (ROS).[12][13] The outcome of MAPK activation by TQ can be context-dependent; in some cases, it contributes to apoptosis, while in others, it may act as a pro-survival mechanism.[1][12][13] For instance, in colon cancer cells, TQ-induced activation of ERK and JNK was found to be a survival response, and inhibiting these kinases potentiated TQ-induced apoptosis.[12]

References

- 1. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic and Phytochemical Properties of Thymoquinone Derived from Nigella sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymoquinone - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. A Practical Synthesis and X-ray Crystallographic Analysis of this compound, a Photodimer of Thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymoquinone induces apoptosis and protective autophagy in gastric cancer cells by inhibiting the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactive oxygen species mediate thymoquinone-induced apoptosis and activate ERK and JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymoquinone, a bioactive component of Nigella sativa Linn seeds or traditional spice, attenuates acute hepatic failure and blocks apoptosis via the MAPK signaling pathway in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]

Discovery and history of Dithymoquinone research

An In-Depth Technical Guide to Dithymoquinone: Discovery, Synthesis, and Biological Activity

Executive Summary

This compound (DTQ), a dimeric derivative of the well-researched thymoquinone, is a naturally occurring phytochemical found in the seeds of Nigella sativa L.[1]. While present in trace amounts in its natural source, DTQ has garnered significant interest for its diverse biological activities, including cytotoxic, antioxidant, antifungal, and antiviral properties[2][3][4]. Due to its low natural abundance, the majority of DTQ used in research is synthesized via the photodimerization of thymoquinone[2][3]. This guide provides a comprehensive overview of the discovery and history of this compound research, details its synthesis and characterization, presents its biological activities with quantitative data, and outlines key experimental protocols and molecular pathways.

Discovery and History of Research

The scientific journey of this compound is intrinsically linked to the study of its parent plant, Nigella sativa (black seed), which has been used for centuries in traditional medicine[1][5].

Initial Identification: The primary bioactive constituent of Nigella sativa essential oil is thymoquinone (TQ)[1][2]. Early phytochemical analyses of the seed oil identified this compound alongside thymoquinone, thymohydroquinone, and thymol[1][6][7][8]. A 1995 study by Ghosheh et al. was among the key works that identified and quantified these related quinones in black seed oil[6][7].

Transition to Synthetic Production: Researchers quickly discovered that DTQ exists in very small quantities in the essential oil, making direct isolation impractical for extensive study[2][9]. This led to the development of synthetic methods, with the photodimerization of the more abundant thymoquinone becoming the standard approach[2][3][10]. A 2012 study reported a practical, one-step photoirradiation method that resulted in a 55% yield of a single structural isomer (the trans-anti derivative), which was confirmed through HPLC, NMR spectroscopy, and the first-ever single-crystal X-ray diffraction analysis[10].

Research Milestones:

-

Anticancer Research: Early interest in DTQ focused on its potential as an anticancer agent. A patent granted to the University of Kentucky Research Foundation in 2001 described the use of thymoquinone and this compound as antineoplastic agents against both parental and multi-drug resistant (MDR) human cancer cells[5]. It has been shown to be cytotoxic to several types of human tumor cells[1].

-

Antioxidant and Antifungal Activity: Studies have evaluated DTQ for its antioxidant and antifungal capabilities. While its precursor, thymoquinone, generally shows higher activity, DTQ still demonstrates these properties[2][4].

-

Antiviral Properties: More recently, this compound has been investigated for its antiviral potential, particularly against SARS-CoV-2[4][11]. In vitro studies have shown that it can inhibit the virus at low concentrations, with molecular docking studies suggesting a mechanism involving binding to viral spike and envelope proteins[11].

Quantitative Data on Biological Activity and Synthesis

The following table summarizes key quantitative data from various studies on this compound.

| Parameter | Value | Context/Assay | Source |

| Synthesis Yield | 55% | Photodimerization of Thymoquinone (trans-anti isomer) | [10] |

| Antioxidant Activity (IC₅₀) | 95.95 ± 0.01 µg/mL | DPPH Assay | [4] |

| Antiviral Activity (IC₅₀) | 23.15 ng/mL | Anti-SARS-CoV-2 (in vitro) | [11][12] |

| Antiviral Activity (IC₅₀) | 275.2 ng/mL | Anti-SARS-CoV-2 on infected VERO-E6 cells | [4] |

| Cytotoxicity (CC₅₀) | 31.74 ng/mL | MTT Assay on VERO-E6 cells | [12] |

| Selectivity Index (SI) | 1.4 | CC₅₀ / IC₅₀ for SARS-CoV-2 | [12] |

Note: The Selectivity Index (SI) is a ratio that measures the window between cytotoxic and therapeutic concentrations. An SI of 1.4 is considered low, indicating that the concentration at which DTQ is effective against the virus is close to the concentration at which it is toxic to the host cells.

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis: Photodimerization of Thymoquinone

This protocol is based on the one-step photoirradiation method, which is efficient for producing the trans-anti isomer of this compound[10].

-

Preparation: Dissolve Thymoquinone (2-methyl-5-isopropyl-1,4-benzoquinone) in a suitable solvent, such as benzene or methanol, in a quartz reaction vessel. The concentration should be optimized for the light source and vessel geometry.

-

Photoirradiation: Irradiate the solution with a high-pressure mercury lamp (typically >290 nm) at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the thymoquinone is consumed or the desired yield of this compound is achieved.

-

Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers and unreacted starting material, is then purified. Column chromatography using silica gel with a gradient of ethyl acetate in hexane is a common method.

-

Crystallization: The purified this compound can be further crystallized from a solvent system like ethanol/water to obtain high-purity crystals suitable for X-ray diffraction analysis.

Characterization Methods

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed[2][4][10].

-

High-Performance Liquid Chromatography (HPLC): Used to confirm the purity of the synthesized compound and to separate it from thymoquinone and other byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure, confirming the dimeric nature and the specific stereochemistry (e.g., trans-anti) of the isomer formed.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of this compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Single-Crystal X-ray Diffraction: Offers definitive proof of the three-dimensional structure and stereochemistry of the crystalline compound[10].

Biological Assays

-

Cytotoxicity (MTT Assay):

-

Cell Seeding: Plate cells (e.g., VERO-E6, or various human cancer cell lines) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC₅₀ value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

-

-

Antioxidant Activity (DPPH Radical Scavenging Assay):

-

Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

-

Reaction: Mix the this compound solutions with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

-

Incubation: Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

Measurement: Measure the decrease in absorbance at ~517 nm. The purple DPPH radical is reduced by antioxidants to a yellow-colored compound.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

Molecular Mechanisms and Signaling Pathways

Research into the specific molecular mechanisms of this compound is less extensive than for its parent compound, thymoquinone. However, available data and docking studies provide some insights.

Proposed Antiviral Mechanism (SARS-CoV-2): Molecular docking studies suggest that this compound's antiviral activity may stem from its ability to bind to key viral proteins. It is hypothesized to interact with the spike and envelope proteins of SARS-CoV-2, which could inhibit the virus's entry into host cells and disrupt viral ion channels[11].

Caption: Proposed antiviral mechanism of this compound against SARS-CoV-2.

General Quinone Activity (Inferred from Thymoquinone Research): While specific pathways for DTQ are still under investigation, the mechanisms of thymoquinone are well-documented and may be shared by its dimer. Thymoquinone is known to modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation, such as the MAPK, PI3K/Akt, and NF-κB pathways[13][14][15]. It often exerts its anticancer effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and by suppressing pro-survival signals[6][14]. It is plausible that this compound shares some of these mechanisms of action.

Caption: General signaling pathways modulated by Nigella sativa quinones.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for this compound research, from synthesis to biological screening.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: General workflow for in vitro biological activity screening of this compound.

Conclusion and Future Directions

This compound, once a minor phytochemical noted in analyses of black seed oil, has emerged as a molecule of significant interest, largely accessible through chemical synthesis. Its demonstrated cytotoxic, antioxidant, and potent antiviral activities warrant further investigation. While initial studies are promising, the low selectivity index observed in some antiviral assays highlights the need for further research to optimize its therapeutic window, potentially through the development of novel analogues or advanced drug delivery systems. Future research should focus on elucidating its specific molecular targets and signaling pathways, validating its efficacy in in vivo models, and exploring its potential in combination therapies to combat multi-drug resistant cancers and emerging viral threats.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Potential Cytotoxic, Antifungal, and Antioxidant Activity of this compound and Thymoquinone [jonuns.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uknowledge.uky.edu [uknowledge.uky.edu]

- 6. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. A Practical Synthesis and X-ray Crystallographic Analysis of this compound, a Photodimer of Thymoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro potential antiviral SARS-CoV-19- activity of natural product thymohydroquinone and this compound from Nigella sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]

- 14. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thymoquinone, a bioactive component of Nigella sativa Linn seeds or traditional spice, attenuates acute hepatic failure and blocks apoptosis via the MAPK signaling pathway in mice - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Silico Prediction of Dithymoquinone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithymoquinone (DTQ), a natural compound derived from Nigella sativa, has garnered significant interest for its diverse pharmacological potential. This technical guide provides an in-depth overview of the in silico methods employed to predict and elucidate the bioactivity of DTQ. By leveraging computational tools, researchers can explore its therapeutic promise against a range of diseases, including viral infections, muscle atrophy, and neurological disorders. This document details the key computational experiments, presents quantitative data in a structured format, and offers visual representations of experimental workflows and modulated signaling pathways to facilitate a comprehensive understanding of DTQ's bioactivity at a molecular level.

Introduction

In silico drug discovery and development have revolutionized the identification and characterization of novel therapeutic agents. These computational approaches offer a rapid and cost-effective means to screen large compound libraries, predict bioactivity, and understand mechanisms of action before embarking on extensive preclinical and clinical studies. This compound, a dimeric derivative of thymoquinone, has emerged as a promising candidate for drug development due to its wide spectrum of biological activities. This guide focuses on the computational methodologies used to predict its bioactivity, providing a valuable resource for researchers in the field.

Molecular Targets and Predicted Bioactivities

Computational studies have identified several potential protein targets for this compound, suggesting its therapeutic application in various diseases. Molecular docking and dynamics simulations have been instrumental in predicting these interactions and quantifying the binding affinities.

Table 1: Predicted Molecular Targets of this compound and Binding Affinities

| Target Protein | Associated Disease/Process | Predicted Binding Affinity (kcal/mol) | Computational Method | Reference |

| SARS-CoV-2:ACE2 Interface | COVID-19 | -8.6 | Molecular Docking | [1][2] |

| Myostatin (MSTN) | Muscle Atrophy, Sarcopenia | -7.40 | Molecular Docking | [3][4][5] |

| 3CLpro (SARS-CoV-2 Main Protease) | COVID-19 | -8.5 (for a DTQ analogue) | Molecular Docking | [6][7] |

| Toll-Like Receptor 4 (TLR4) | Neuroinflammation (COVID-19) | -10.8 (for a DTQ analogue) | Molecular Docking | [6][7] |

| Prolyl Oligopeptidase (PREP) | Neurological Disorders | -9.5 (for a DTQ analogue) | Molecular Docking | [6][7] |

| Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | Not specified, but predicted to be a good inhibitor | Molecular Docking/Dynamics | [8] |

| Dengue Virus (DENV) NS2B/NS3 Protease | Dengue Fever | -11.74 | Molecular Docking/Dynamics | [9] |

| Dengue Virus (DENV) NS5 Protease | Dengue Fever | -7.5 | Molecular Docking | [9] |

In Silico Experimental Protocols

The prediction of this compound's bioactivity relies on a suite of computational techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding affinity and interaction patterns of this compound with its target proteins.

Protocol:

-

Protein and Ligand Preparation:

-

The 3D structures of the target proteins are retrieved from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogen atoms are added to the protein structure.

-

The 3D structure of this compound is obtained from databases like PubChem or generated using chemical drawing software.

-

The ligand structure is optimized and converted to a suitable format (e.g., PDBQT for AutoDock Vina).

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the target protein. The size and center of the grid are specified to encompass the binding pocket. For example, in the docking of a DTQ analogue with 3CLpro, the grid box was set to 60 x 60 x 60 with center coordinates x: -16.539, y: 15.246, z: 67.334.[6]

-

-

Docking Simulation:

-

Software such as AutoDock Vina is used to perform the docking calculations.[6]

-

The program explores various conformations of the ligand within the defined grid box and calculates the binding affinity for each conformation.

-

-

Analysis of Results:

-

The results are ranked based on their binding energies (in kcal/mol).

-

The best-ranked pose is visualized to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues using software like Discovery Studio Visualizer.[6]

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.

Objective: To assess the stability of the this compound-protein complex and characterize its dynamic behavior.

Protocol:

-

System Setup:

-

The best-docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a simulation box, which is then filled with a solvent (typically water).

-

Ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Force Field Application:

-

A force field, such as AMBER14, is applied to describe the interactions between atoms.[6]

-

-

Energy Minimization:

-

The system's energy is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to maintain equilibrium.[3] This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

-

Production Run:

-

Trajectory Analysis:

-

Various parameters are calculated from the trajectory to assess the stability of the complex, including:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position. A stable RMSD indicates a stable complex.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Radius of Gyration (Rg): Indicates the compactness of the protein.

-

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Objective: To computationally assess the pharmacokinetic and pharmacodynamic properties of this compound.

Protocol:

-

Input: The chemical structure of this compound (e.g., in SMILES format) is used as input.

-

Web Server/Software Usage: Online tools like SwissADME and pkCSM are commonly used.[3]

-

Parameter Calculation: These tools calculate various physicochemical and pharmacokinetic properties, including:

-

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors. This compound was found to satisfy Lipinski's rule.[4]

-

Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

-

Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the blood-brain barrier. DTQ was predicted to be able to cross the BBB.[3]

-

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

-

Toxicity: Predicts potential toxicities such as cardiotoxicity. DTQ was found to be non-cardiotoxic.[3]

-

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.

Objective: To understand the electronic properties of this compound, which are related to its reactivity and antioxidant potential.

Protocol:

-

Structure Optimization: The molecular geometry of this compound is optimized using a DFT method (e.g., B3LYP) with a specific basis set (e.g., 6-311++G(d,p)) in a software package like Gaussian.[10][11]

-

Electronic Property Calculation: From the optimized structure, various electronic properties are calculated:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for determining the molecule's ability to donate or accept electrons. For DTQ, the HOMO and LUMO energies were calculated as –7.04971 eV and –3.06838 eV, respectively.[10][11]

-

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (3.98133 eV for DTQ) indicates the molecule's reactivity and stability.[10][11]

-

Other properties like chemical hardness and softness are also calculated to predict its interaction with other species.[10]

-

Visualizations

Experimental and Logical Workflows

Caption: In Silico Bioactivity Prediction Workflow for this compound.

Signaling Pathway Modulation

This compound has been predicted to inhibit Myostatin (MSTN), a negative regulator of muscle growth. This inhibition affects the MSTN/ActR2B signaling pathway.[3][4][5]

Caption: Predicted Inhibition of the MSTN/ActR2B Signaling Pathway by this compound.

Conclusion

The in silico prediction of this compound's bioactivity has provided compelling evidence for its potential as a multi-target therapeutic agent. The computational studies summarized in this guide highlight its promise in antiviral therapy, muscle growth promotion, and the management of neurological disorders. The detailed methodologies and structured data presented herein serve as a valuable resource for researchers aiming to further investigate and validate these findings through in vitro and in vivo studies, ultimately paving the way for the development of novel DTQ-based therapeutics. The continued application of these computational techniques will undoubtedly accelerate the discovery and optimization of this compound and its analogues for clinical use.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Molecular docking, simulation and MM-PBSA studies of nigella sativa compounds: a computational quest to identify potential natural antiviral for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Identification of this compound as a Potential Inhibitor of Myostatin and Regulator of Muscle Mass [mdpi.com]

- 4. Computational Identification of this compound as a Potential Inhibitor of Myostatin and Regulator of Muscle Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Identification of this compound as a Potential Inhibitor of Myostatin and Regulator of Muscle Mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Analogues as Potential Candidate(s) for Neurological Manifestation Associated with COVID-19: A Therapeutic Strategy for Neuro-COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the Electronic Structure Analyses of Antioxidant 2,2'-Dithymoquinone by using DFT Method | ClinicSearch [clinicsearchonline.org]

- 11. clinicsearchonline.org [clinicsearchonline.org]

The Cytotoxic Effects of Dithymoquinone and Thymoquinone on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigella sativa, commonly known as black seed, is a medicinal plant that has been used for centuries in traditional medicine. Its therapeutic properties are largely attributed to its constituent quinones, primarily Thymoquinone (TQ) and its dimer, Dithymoquinone (DTQ). Both compounds have been investigated for their pharmacological activities, including their potential as anticancer agents. Thymoquinone is the most abundant and extensively studied of these compounds, with a large body of research detailing its cytotoxic effects on a wide array of cancer cell lines. This compound, while present in lower quantities, has also demonstrated bioactivity, though it remains significantly less characterized.

This technical guide provides an in-depth overview of the basic cytotoxic effects of this compound and Thymoquinone on various cell lines. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by summarizing quantitative data, providing detailed experimental protocols, and visualizing key signaling pathways. Given the current landscape of research, this guide will present the available information on DTQ and offer a comprehensive analysis of TQ as the more thoroughly investigated molecule.

This compound (DTQ): An Emerging Bioactive Compound

This compound is a dimer of Thymoquinone and is found in the essential oil of Nigella sativa. Research into its specific cytotoxic effects is still in its early stages. However, preliminary studies suggest that DTQ possesses anticancer, antifungal, and antioxidant properties.[1]

Quantitative Data on this compound Cytotoxicity

The available quantitative data on the cytotoxic and biological activity of DTQ is limited. One study reported an IC50 value for DTQ against SARS-CoV-2-infected VERO-E6 cells, and also noted its cytotoxicity against uninfected VERO-E6 cells, though a specific IC50 was not provided for the latter.[2] Another study determined its antioxidant activity.[2] A comparative study indicated that Thymoquinone exhibited higher cytotoxic, antifungal, and antioxidant activity than this compound, suggesting that TQ may be the more potent of the two compounds.[1]

| Compound | Cell Line | Assay | IC50 Value | Reference |